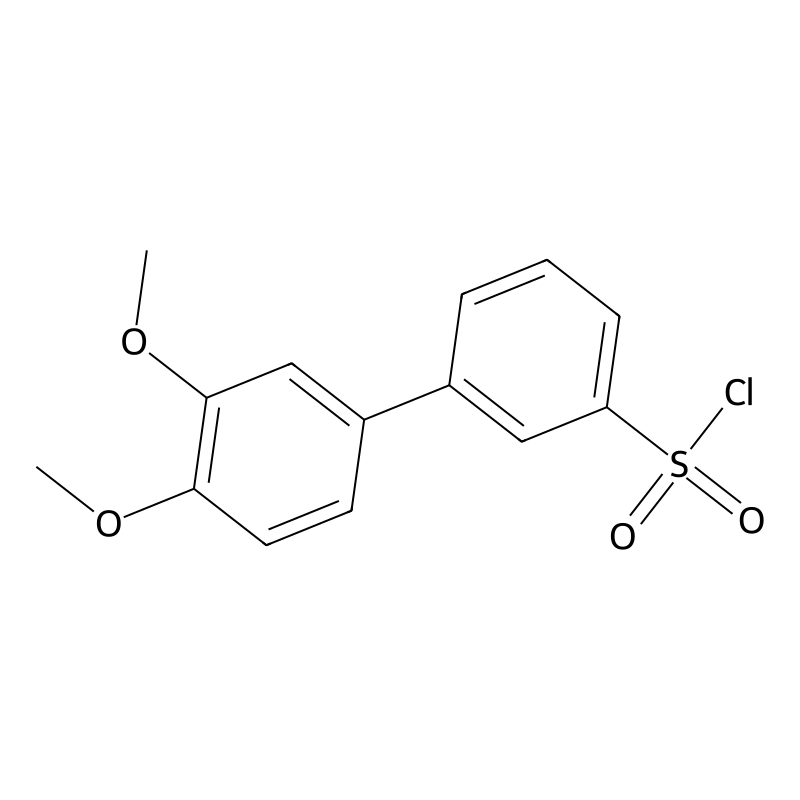

3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is an organic compound with the molecular formula . It features a biphenyl structure substituted with two methoxy groups at the 3' and 4' positions and a sulfonyl chloride group at the 3 position. This compound is notable for its high reactivity due to the presence of the sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis and medicinal chemistry .

- Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution, where it is replaced by various nucleophiles such as amines, alcohols, or thiols. Common bases like pyridine or triethylamine are often used to facilitate these reactions.

- Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid, which is a common reaction pathway for sulfonyl chlorides.

- Oxidation and Reduction: Although less common, this compound can potentially undergo oxidation and reduction reactions under specific conditions, contributing to its versatility in synthetic applications.

While specific biological activities of 3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride have not been extensively documented, compounds with similar sulfonyl chloride groups are often evaluated for their potential in medicinal chemistry. The reactivity of the sulfonyl chloride allows for modifications of biomolecules, which can lead to the development of pharmaceuticals and biologically active compounds .

The synthesis of 3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride typically involves the sulfonylation of 3',4'-dimethoxy-biphenyl using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is generally performed under anhydrous conditions to prevent hydrolysis:

- Reagents: Chlorosulfonic acid or sulfuryl chloride.

- Conditions: Anhydrous environment, often using solvents like dichloromethane.

- Procedure: The biphenyl derivative is treated with the sulfonating agent, followed by careful monitoring to ensure complete conversion to the desired sulfonyl chloride product .

3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride has several applications:

- Organic Synthesis: It serves as a key reagent for synthesizing various sulfonamide derivatives and other complex organic molecules.

- Proteomics: In biological research, it aids in modifying proteins and peptides, facilitating studies on protein interactions and functions.

- Industrial Use: The compound is also utilized in producing specialty chemicals that require sulfonyl functional groups, contributing to materials science and chemical manufacturing.

Interaction studies involving 3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride focus on its reactivity with various nucleophiles. These studies are crucial for understanding how this compound can be used to modify biological molecules or synthesize new chemical entities. Research into its interactions can help elucidate mechanisms of action relevant to drug design and development .

Several compounds share structural similarities with 3',4'-Dimethoxy-biphenyl-3-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2',4'-Dimethoxy-biphenyl-4-sulfonyl chloride | Sulfonyl group at a different position | Reactivity as an electrophile |

| Biphenyl-4,4'-disulfonyl chloride | Two sulfonyl groups | Higher reactivity due to multiple sites |

| 4-Methyl-biphenyl-2-sulfonyl chloride | Methyl substitution on biphenyl | Different steric effects influencing reactivity |

These compounds highlight the unique positioning of functional groups in biphenyl derivatives, affecting their chemical behavior and applications in synthesis .